molecular formula C5H4O4-2 B1237211 Citraconate(2-)

Citraconate(2-)

Cat. No.: B1237211
M. Wt: 128.08 g/mol
InChI Key: HNEGQIOMVPPMNR-IHWYPQMZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Citraconate(2-) is the dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of citraconic acid. It is a conjugate base of a citraconic acid.

Scientific Research Applications

Cancer Research and Treatment

Citraconate(2-) has been studied in the context of cancer research and treatment. One study explored the role of citrate and its derivatives in cancer cell metabolism, suggesting that extracellular citrate uptake can be blocked, resulting in decreased tumor growth and altered metabolic characteristics of tumor tissue. This indicates a potential application of citrate derivatives, like citraconate(2-), in cancer therapy (Mycielska et al., 2019).

Bone Metabolism and Disorders

Research has also been conducted on the role of citrate in bone metabolism and related disorders. Citrate is an important component in the formation of bone and has implications in the pathophysiology and medical management of bone diseases. This suggests that derivatives like citraconate(2-) could be relevant in understanding and potentially treating bone-related disorders (Granchi et al., 2019).

Metabolism and Biochemistry

Citraconate(2-) is closely related to citrate, which is a key substrate in cellular energy metabolism. Studies have highlighted the role of citrate in various metabolic and biochemical processes, including its involvement in inflammation, insulin secretion, and neurological disorders. This broadens the potential applications of citraconate(2-) in understanding and influencing metabolic pathways (Iacobazzi & Infantino, 2014).

Analytical Chemistry and Biomarkers

Citraconate(2-) has been identified in research focusing on analytical chemistry, particularly in developing sensitive assays for quantifying citrate and its isomers like citraconate. This has implications for using citraconate(2-) as a biomarker in clinical studies, particularly in relation to metabolic disorders (Winterhoff et al., 2021).

Chemical Synthesis and Material Science

In the field of material science and chemical synthesis, citraconate(2-) has been studied for its potential in forming metal complexes and nanoparticles. This opens up possibilities for its use in the synthesis of advanced materials and in various industrial applications (Refat, 2014).

Properties

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

(Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2-

InChI Key

HNEGQIOMVPPMNR-IHWYPQMZSA-L

Isomeric SMILES

C/C(=C/C(=O)[O-])/C(=O)[O-]

SMILES

CC(=CC(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Citraconate(2-)
Reactant of Route 3
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